N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
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Description
“N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C22H28N4O4S . It has a molecular weight of 444.5 g/mol . The compound has a complex structure with multiple functional groups, including two carbonyl groups, a phenyl group, a pyrazole ring, a thiophene ring, and a benzamide group .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The presence of two carbonyl groups, a phenyl group, a pyrazole ring, a thiophene ring, and a benzamide group contribute to its unique chemical properties . The compound’s structure can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 444.5 g/mol, an XLogP3-AA of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3, an exact mass of 444.18312656 g/mol, a monoisotopic mass of 444.18312656 g/mol, and a topological polar surface area of 119 Ų . The compound has a heavy atom count of 31, a formal charge of 0, and a complexity of 803 .Scientific Research Applications
- Background : Researchers have investigated the anti-tumor activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, a class to which our compound belongs .
- Findings : The synthesized compound demonstrated moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) with IC50 values between 0 μM and 100 μM. Notably, it inhibited cell proliferation in a dose-dependent manner and showed cytolytic activity. Introduction of sulfonyl groups increased its antiproliferative activity, while alkyl and arylated alkyl substitutions also produced good results. Molecular docking studies revealed its binding orientations in the active site of c-Met .
- Potential : The unique structure of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide offers promise for drug development. Its pharmacophores resemble those found in existing antitumor drugs, making it an interesting candidate for further investigation .
Anti-Cancer Properties
Drug Development
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRUGZIUYMYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
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